

The MTH1 Inhibitor TH287 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	TH287 hydrochloride	
Cat. No.:	B1139317	Get Quote

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Abstract

TH287 hydrochloride is a potent and selective small-molecule inhibitor of the MutT Homolog 1 (MTH1) enzyme, a critical component of the cellular nucleotide pool sanitization machinery. In cancer cells, which exhibit elevated levels of reactive oxygen species (ROS) and consequently a higher burden of oxidized nucleotides, MTH1 plays a crucial role in preventing the incorporation of damaged bases into DNA, thereby averting DNA damage and cell death. Inhibition of MTH1 by TH287 disrupts this protective mechanism, leading to the accumulation of oxidized nucleotides in the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and apoptosis. This targeted approach has demonstrated significant therapeutic potential in preclinical studies, making TH287 a valuable tool for cancer research and a promising candidate for further drug development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for TH287 hydrochloride.

Chemical Structure and Properties

TH287 hydrochloride is the hydrochloride salt of 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. Its chemical and physical properties are summarized in the tables below.

Chemical Identity



Property	Value
Chemical Name	6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine hydrochloride
Synonyms	TH287 HCI
Molecular Formula	C11H11Cl3N4
Molecular Weight	305.59 g/mol
CAS Number	1638211-05-8
Canonical SMILES	CNC1=NC(=C(C=N1)C2=C(C=CC=C2CI)CI)N.C

Physicochemical Properties

Property	Value
Appearance	White to beige crystalline solid
Purity	≥98% (HPLC)
Solubility	DMSO: ≥10 mM
Ethanol: 2 mg/mL[1]	
DMF: 25 mg/mL[1]	
DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]	_
Storage	Store at -20°C for long-term stability

Biological Activity



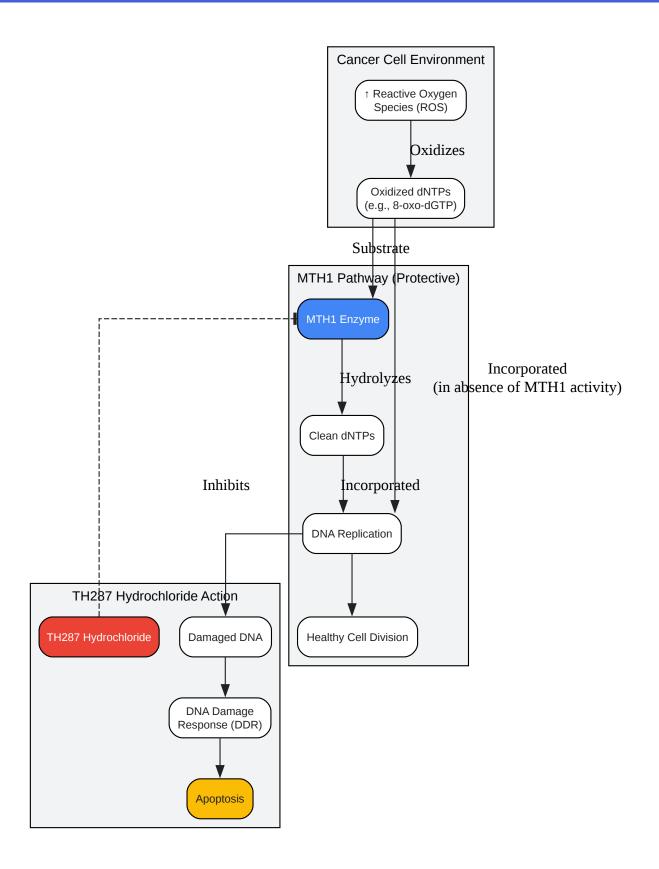
Parameter	Value	Species	Assay
IC50 (MTH1)	0.8 nM[1][2][3][4]	Human	Enzyme Assay
Cellular Potency (U2OS)	IC50: 0.8 - 3.06 μM[1]	Human	Cell Viability Assay
Selectivity	No significant inhibition of MTH2, NUDT5, NUDT12, NUDT14, NUDT16, dCTPase, dUTPase, and ITPA at 100 μM[1] [2][3]	Human	Enzyme Assays

Mechanism of Action

TH287 exerts its anticancer effects by selectively inhibiting the enzymatic activity of MTH1. MTH1 is a nudix hydrolase that sanitizes the cellular nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA.[5] Cancer cells, characterized by high levels of oxidative stress, are particularly dependent on MTH1 for their survival.[6]

The inhibition of MTH1 by TH287 leads to an accumulation of oxidized nucleotides within the cell. These damaged nucleotides are then incorporated into newly synthesized DNA during replication, resulting in DNA damage, activation of DNA damage response pathways, and ultimately, cancer cell death.[4][7] Studies have shown that TH287 binds to the active site of MTH1, interacting with key residues such as Asn33, Asp119, and Asp120, thereby blocking its catalytic function.[6][8]





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Caption: Signaling pathway of MTH1 inhibition by **TH287 hydrochloride**.



Experimental Protocols Synthesis of TH287 Hydrochloride

The synthesis of TH287, 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, can be achieved through a multi-step process starting from commercially available 2,4,6-trichloropyrimidine. The following protocol is based on established methodologies for the synthesis of analogous substituted diaminopyrimidines.

Step 1: Suzuki-Miyaura Cross-Coupling

In this step, the 6-position of the pyrimidine ring is functionalized with the 2,3-dichlorophenyl group.

• Materials: 2,4,6-trichloropyrimidine, (2,3-dichlorophenyl)boronic acid, palladium(II) acetate, triphenylphosphine, sodium carbonate, toluene, water.

Procedure:

- To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a 2:1 mixture of toluene and water, add (2,3-dichlorophenyl)boronic acid (1.1 eq) and sodium carbonate (2.5 eq).
- Degas the mixture with argon for 20 minutes.
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.
- Heat the mixture to 80°C under an argon atmosphere for 12 hours.
- After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine.



Step 2: First Nucleophilic Aromatic Substitution (SNAr)

Introduction of the methylamino group at the 4-position of the pyrimidine ring.

 Materials: 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine, methylamine solution, isopropanol, N,N-diisopropylethylamine (DIPEA).

Procedure:

- To a solution of 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine (1.0 eq) in isopropanol, add a solution of methylamine (1.2 eq) and DIPEA (1.5 eq).
- Stir the reaction mixture at room temperature for 16 hours.
- Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting crude material by column chromatography to yield 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine.

Step 3: Second Nucleophilic Aromatic Substitution (SNAr)

Introduction of the amino group at the 2-position of the pyrimidine ring.

 Materials: 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine, aqueous ammonia, 1,4-dioxane.

Procedure:

- In a sealed tube, dissolve 2-chloro-6-(2,3-dichlorophenyl)-N4-methylpyrimidin-4-amine
 (1.0 eq) in a mixture of aqueous ammonia (excess) and 1,4-dioxane.
- Heat the mixture to 120°C for 24 hours.
- Cool the reaction mixture to room temperature and evaporate the solvent.



- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the final product by preparative HPLC or crystallization to give 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287 free base).

Step 4: Salt Formation

Conversion of the free base to the hydrochloride salt to improve solubility and handling.

- Materials: 6-(2,3-dichlorophenyl)-N4-methylpyrimidine-2,4-diamine, hydrochloric acid (4M solution in 1,4-dioxane), diethyl ether.
- Procedure:
 - Dissolve the free base in a minimal amount of 1,4-dioxane.
 - Add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise while stirring.
 - Continue stirring for 1 hour at room temperature.
 - Add diethyl ether to precipitate the hydrochloride salt.
 - Filter the solid, wash with diethyl ether, and dry under vacuum to yield TH287
 hydrochloride.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of **TH287 hydrochloride** on cancer cell lines.

- Materials: Cancer cell line of interest (e.g., U2OS), complete culture medium, 96-well plates,
 TH287 hydrochloride stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Procedure:

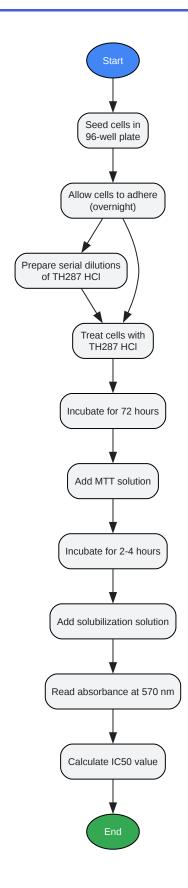
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- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of TH287 hydrochloride in culture medium and add to the wells. Include a vehicle control (DMSO) and untreated control.
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
- Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.





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Caption: Experimental workflow for an MTT-based cell viability assay.



Conclusion

TH287 hydrochloride is a highly potent and selective MTH1 inhibitor with demonstrated anticancer activity. Its mechanism of action, which involves the exploitation of the elevated oxidative stress inherent in cancer cells, represents a promising therapeutic strategy. This technical guide provides essential information for researchers working with **TH287 hydrochloride**, including its chemical and biological properties, a detailed mechanism of action, and protocols for its synthesis and biological evaluation. Further investigation into the efficacy and safety of TH287 in various cancer models is warranted to fully elucidate its therapeutic potential.

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